molecular formula C11H15N3 B13483475 1-(1H-indazol-1-yl)butan-2-amine

1-(1H-indazol-1-yl)butan-2-amine

Cat. No.: B13483475
M. Wt: 189.26 g/mol
InChI Key: JPOFTKMFIIRAEO-UHFFFAOYSA-N
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Description

1-(1H-indazol-1-yl)butan-2-amine is a compound that features an indazole ring attached to a butan-2-amine chain Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-1-yl)butan-2-amine typically involves the formation of the indazole ring followed by the attachment of the butan-2-amine chain. One common method is the cyclization of hydrazones with aldehydes or ketones to form the indazole ring. This can be followed by alkylation reactions to introduce the butan-2-amine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-1-yl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .

Mechanism of Action

The mechanism of action of 1-(1H-indazol-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-indazol-1-ylbutan-2-amine

InChI

InChI=1S/C11H15N3/c1-2-10(12)8-14-11-6-4-3-5-9(11)7-13-14/h3-7,10H,2,8,12H2,1H3

InChI Key

JPOFTKMFIIRAEO-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C2=CC=CC=C2C=N1)N

Origin of Product

United States

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